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Cat. No.: B1265779

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectral data for Ethyl 2-methoxy-5-
sulfamoylbenzoate, a key intermediate and known impurity in the synthesis of the
antipsychotic drug Sulpiride. The document details expected Nuclear Magnetic Resonance
(NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside the experimental protocols
for their acquisition. This guide is intended to serve as a valuable resource for researchers and
professionals engaged in the synthesis, characterization, and quality control of related
pharmaceutical compounds.

Introduction

Ethyl 2-methoxy-5-sulfamoylbenzoate, with the chemical formula C10H13NOsS and a
molecular weight of 259.28 g/mol , is a significant compound in pharmaceutical development,
particularly in the manufacturing of Sulpiride.[1] It is also recognized as "Sulpiride impurity C" in
the European Pharmacopoeia.[2][3][4][5] Accurate spectral analysis is crucial for its
identification, purity assessment, and to ensure the quality of the final active pharmaceutical
ingredient (API). This guide presents a summary of its expected spectral characteristics.

Predicted Spectral Data

The following tables summarize the predicted quantitative spectral data for Ethyl 2-methoxy-5-
sulfamoylbenzoate. This data is based on the analysis of its chemical structure and

© 2025 BenchChem. All rights reserved. 1/9 Tech Support


https://www.benchchem.com/product/b1265779?utm_src=pdf-interest
https://www.benchchem.com/product/b1265779?utm_src=pdf-body
https://www.benchchem.com/product/b1265779?utm_src=pdf-body
https://www.benchchem.com/product/b1265779?utm_src=pdf-body
https://www.biosynth.com/p/IE140268/33045-53-3-ethyl-2-methoxy-5-sulfamoylbenzoate
https://cymitquimica.com/products/4Z-S-404/33045-53-3/sulpiride-ep-impurity-c/
https://axios-research.com/products/sulpiride-ep-impurity-c
https://www.chemwhat.com/sulpiride-ep-impurity-c-cas-33045-53-3-2/
https://synthinkchemicals.com/product/sulpiride-ep-impurity-c/
https://www.benchchem.com/product/b1265779?utm_src=pdf-body
https://www.benchchem.com/product/b1265779?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1265779?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENCHE

Foundational & Exploratory

Check Availability & Pricing

comparison with known spectral data of similar compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted *H NMR Spectral Data

Chemical Shift ()

Multiplicity Number of Protons  Assignment

pPpm

~8.2 d 1H Ar-H

~7.8 dd 1H Ar-H

~7.1 d 1H Ar-H

~4.8 s (broad) 2H -SO2NH:2

4.41 q 2H -OCH2CHs

3.95 S 3H -OCHs

1.40 t 3H -OCH2CHs
Table 2: Predicted 3C NMR Spectral Data
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Chemical Shift (8) ppm Carbon Type
~165 C=0 (ester)
~158 Ar-C-O
~135 Ar-C

~130 Ar-C

~125 Ar-C-S
~120 Ar-C

~115 Ar-C

~62 -OCH2CHs
~57 -OCHs

~14 -OCH2CHs

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands
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Wavenumber . . . .
Intensity Functional Group Vibration Mode
(cm™)
) Symmetric &

3350 - 3250 Medium N-H ] )
Asymmetric Stretching

3100 - 3000 Medium C-H (Aromatic) Stretching

2980 - 2850 Medium C-H (Aliphatic) Stretching

~1720 Strong C=0 (Ester) Stretching

~1600, ~1480 Medium C=C (Aromatic) Stretching

) Asymmetric &

~1340, ~1160 Strong S=0 (Sulfonamide) ) ]
Symmetric Stretching

~1250 Strong C-O (Ester) Stretching

~1080 Medium C-O (Aryl ether) Stretching

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Fragmentation

miz lon

259 [M]* (Molecular lon)
214 [M - OCH2CHs]*
180 [M - SO2NHz]*

Experimental Protocols

The following are generalized protocols for obtaining the spectral data of Ethyl 2-methoxy-5-
sulfamoylbenzoate. Instrument-specific parameters may require optimization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:
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e Dissolve 5-10 mg of Ethyl 2-methoxy-5-sulfamoylbenzoate in approximately 0.6 mL of a
deuterated solvent (e.g., CDCls or DMSO-ds).

» Transfer the solution to a 5 mm NMR tube.

e Add a small amount of an internal standard, such as tetramethylsilane (TMS), if required.
1H NMR Spectroscopy:

e Instrument: A 300 MHz or higher field NMR spectrometer.

o Parameters:

Number of scans: 16-64

o

[¢]

Relaxation delay: 1-2 s

Pulse width: 90°

[¢]

[e]

Spectral width: -2 to 12 ppm

13C NMR Spectroscopy:

e Instrument: A 75 MHz or higher field NMR spectrometer.
e Parameters:

o Number of scans: 1024 or more

o

Relaxation delay: 2-5 s

Pulse width: 90°

[¢]

[¢]

Spectral width: 0 to 200 ppm

[e]

Proton decoupling: Applied during acquisition.

Infrared (IR) Spectroscopy
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Sample Preparation (KBr Pellet Method):

e Grind a small amount (1-2 mg) of Ethyl 2-methoxy-5-sulfamoylbenzoate with
approximately 100-200 mg of dry potassium bromide (KBr) in an agate mortar.

o Place the mixture into a pellet press and apply pressure to form a transparent or translucent
pellet.

Data Acquisition:
e Instrument: Fourier Transform Infrared (FTIR) spectrometer.

e Parameters:

[e]

Scan range: 4000 to 400 cm™?

Resolution: 4 cm™—1

o

Number of scans: 16-32

[¢]

[e]

A background spectrum of a pure KBr pellet should be recorded and subtracted from the
sample spectrum.

Mass Spectrometry (MS)

Sample Preparation:

e Dissolve a small amount of Ethyl 2-methoxy-5-sulfamoylbenzoate in a suitable volatile
solvent (e.g., methanol or acetonitrile) to a concentration of approximately 1 mg/mL.

o Further dilute the solution as necessary for the specific ionization technique.
Data Acquisition (Electron lonization - El):

e Instrument: A mass spectrometer with an El source, such as a Gas Chromatograph-Mass
Spectrometer (GC-MS).

e Parameters:
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o lonization energy: 70 eV
o Source temperature: 200-250 °C
o Mass range: m/z 40-400

Workflow and Logical Relationships

The following diagrams illustrate the general workflow for spectral data acquisition and the

logical relationships between the spectroscopic techniques and the derived structural
information.

Sample Preparation

Ethyl 2-methoxy-5-sulfamoylbenzoate
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Caption: General workflow for the acquisition and analysis of spectral data.
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Caption: Logical relationships between spectroscopic techniques and derived information.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b1265779#spectral-data-of-ethyl-2-methoxy-5-
sulfamoylbenzoate-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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